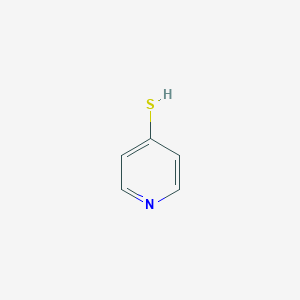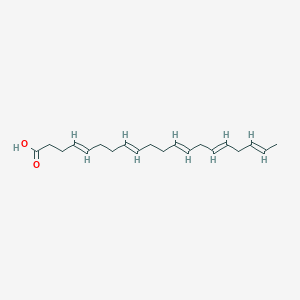
N-Desmetiltoremifeno
Descripción general
Descripción
N-Desmethyltoremifene is a stilbenoid , which means it belongs to a class of organic compounds characterized by a specific arrangement of aromatic rings. It is a major metabolite of toremifene , a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. N-Desmethyltoremifene is further metabolized into endoxifen (4-hydroxy-N-desmethyltoremifene), which is considered the major active form of tamoxifen in the body .
Molecular Structure Analysis
The molecular formula of N-Desmethyltoremifene is C25H26ClNO , with a molecular weight of approximately 391.9 g/mol . Its chemical structure consists of a stilbenoid backbone, characterized by a chlorinated side chain and two phenyl rings .
Chemical Reactions Analysis
N-Desmethyltoremifene undergoes several biotransformation pathways, including N-desmethylation , N,N-didesmethylation , hydroxylation , carboxylation , methoxylation , N-oxidation , and epoxidation . These reactions occur primarily in the liver and intestine. The resulting metabolites contribute to its pharmacological activity and elimination .
Aplicaciones Científicas De Investigación
Modulación del Cisplatino en la Terapia del Cáncer
N-Desmetiltoremifeno ha sido estudiado por su potencial para aumentar la eficacia del cisplatino, un fármaco quimioterapéutico común. En el cáncer de pulmón no microcítico metastásico, se ha demostrado que el toremifeno a dosis altas, que produce niveles significativos de this compound, alcanza niveles plasmáticos propicios para la quimiosensibilización con cisplatino y la modulación de la proteína quinasa C (PKC) .
Interacción con el ADN y Formación de Aductos
La investigación indica que el this compound puede interactuar con el ADN bicatenario in vitro sin ninguna enzima metabolizante o químico activador. Esta interacción conduce a la formación de aductos de ADN, que son significativos porque pueden influir en la expresión génica y potencialmente conducir a mutaciones .
Antidopaje en los Deportes
This compound es un metabolito del toremifeno, que está incluido en la lista de sustancias prohibidas en los deportes por la Agencia Mundial Antidopaje. Su detección es crucial en los análisis de control antidopaje porque las sustancias antiestrogénicas como el toremifeno pueden aumentar las concentraciones de testosterona en sangre, lo que puede enmascarar el abuso de esteroides anabólicos androgénicos .
Propiedades
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJKBQYEFAFHCY-IZHYLOQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110503-61-2 | |
| Record name | N-Desmethyltoremifene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYLTOREMIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EBS4A61GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
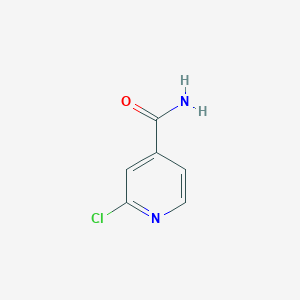
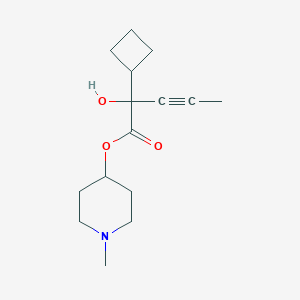
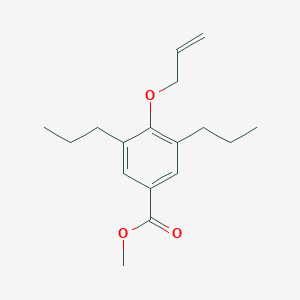
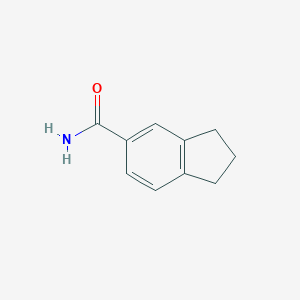


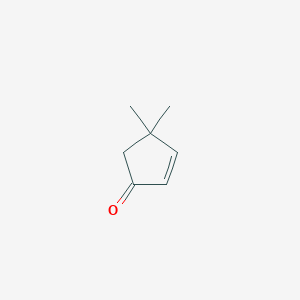
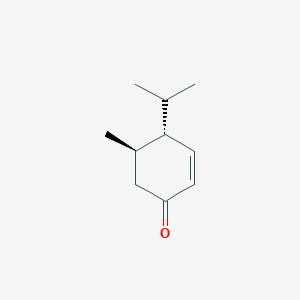
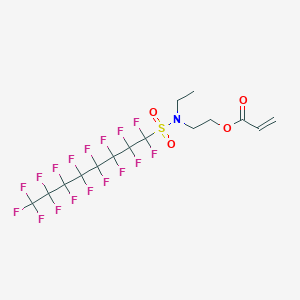
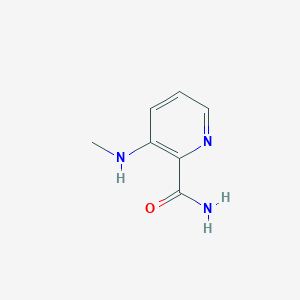
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
